molecular formula C13H18O B084471 7-Phenyl-2-heptanone CAS No. 14171-88-1

7-Phenyl-2-heptanone

Cat. No. B084471
CAS RN: 14171-88-1
M. Wt: 190.28 g/mol
InChI Key: OFTHNFJNLGTFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenyl-2-heptanone is a chemical compound that belongs to the family of ketones. It is also known as phenylacetone or benzyl methyl ketone. This compound has a unique chemical structure, which makes it useful in various scientific research applications.

Mechanism of Action

The mechanism of action of 7-Phenyl-2-heptanone is not fully understood. However, it is believed to act as a stimulant of the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. It is also believed to inhibit the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain.
Biochemical and Physiological Effects:
7-Phenyl-2-heptanone has been shown to have various biochemical and physiological effects. It has been shown to increase alertness, improve cognitive function, and enhance memory. It has also been shown to increase physical performance and reduce fatigue. Moreover, it has been shown to have an anorectic effect, leading to a decrease in food intake and body weight.

Advantages and Limitations for Lab Experiments

7-Phenyl-2-heptanone has several advantages for lab experiments. It is readily available, inexpensive, and easy to synthesize. It is also stable and has a long shelf life. However, it has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its handling and storage.

Future Directions

There are several future directions for the research on 7-Phenyl-2-heptanone. One potential direction is the development of new synthetic methods for its preparation. Another direction is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. Moreover, the investigation of its mechanism of action and its interaction with other neurotransmitter systems could provide valuable insights into the functioning of the central nervous system.

Synthesis Methods

The synthesis of 7-Phenyl-2-heptanone can be done by various methods, including the Friedel-Crafts acylation of benzene with 3-heptanone, the oxidation of phenyl-2-propanol, and the oxidation of benzyl chloride with potassium permanganate. However, the most commonly used method is the Friedel-Crafts acylation method, which involves the reaction of benzene with 3-heptanone in the presence of a catalyst such as aluminum chloride.

Scientific Research Applications

7-Phenyl-2-heptanone has been extensively used in scientific research, particularly in the field of organic chemistry. It is used as a precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic synthesis reactions, such as the reduction of ketones and the synthesis of alcohols. Moreover, it is used as a chiral auxiliary in asymmetric synthesis reactions.

properties

CAS RN

14171-88-1

Product Name

7-Phenyl-2-heptanone

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

7-phenylheptan-2-one

InChI

InChI=1S/C13H18O/c1-12(14)8-4-2-5-9-13-10-6-3-7-11-13/h3,6-7,10-11H,2,4-5,8-9H2,1H3

InChI Key

OFTHNFJNLGTFTO-UHFFFAOYSA-N

SMILES

CC(=O)CCCCCC1=CC=CC=C1

Canonical SMILES

CC(=O)CCCCCC1=CC=CC=C1

synonyms

7-Phenyl-2-heptanone

Origin of Product

United States

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